2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
The compound “2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . This core is substituted with a 3-chlorophenyl group and a 2-ethyl-6-methylphenyl acetamide group .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and a bicyclic core. The thieno[3,2-d]pyrimidine core contributes to the rigidity of the molecule, while the various substituents may influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the thieno[3,2-d]pyrimidine core and the various substituents. For example, the chlorine atom on the phenyl ring may be susceptible to nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom and the acetamide group could enhance its polarity, potentially influencing its solubility in various solvents .Scientific Research Applications
Antitumor Activity
A series of novel thieno[3,2-d]pyrimidine derivatives, including those related to the chemical structure , have been synthesized and evaluated for their antitumor activity. These compounds showed potent anticancer effects on various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Among these derivatives, some displayed activity comparable to that of doxorubicin, a widely used chemotherapeutic agent, highlighting their potential as antitumor agents (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Thiazolidinone and acetidinone derivatives, synthesized from similar chemical structures, have been assessed for their antimicrobial efficacy against various microorganisms. These studies revealed that such compounds possess significant antimicrobial activity, which could be leveraged in developing new antibacterial and antifungal agents. The structural modifications in these derivatives play a crucial role in their activity profile, suggesting a promising area for further research in antimicrobial drug development (Mistry, Desai, & Intwala, 2009).
Future Directions
Future research could focus on exploring the biological activity of this compound, given the known activities of other thieno[3,2-d]pyrimidines . Additionally, further studies could investigate its physical and chemical properties in more detail, and develop more efficient methods for its synthesis .
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-3-15-7-4-6-14(2)20(15)25-19(28)13-26-18-10-11-31-21(18)22(29)27(23(26)30)17-9-5-8-16(24)12-17/h4-12,18,21H,3,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRLLYXJVLNZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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